2,2-Dimethylpropandiol
CAS No.:
Cat. No.: VC13990731
Molecular Formula: C5H12O2
Molecular Weight: 104.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H12O2 |
|---|---|
| Molecular Weight | 104.15 g/mol |
| IUPAC Name | 2,2-dimethylpropane-1,1-diol |
| Standard InChI | InChI=1S/C5H12O2/c1-5(2,3)4(6)7/h4,6-7H,1-3H3 |
| Standard InChI Key | QPYKYDBKQYZEKG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C(O)O |
Introduction
Chemical Structure and Nomenclature
The IUPAC name for 2,2-dimethylpropane-1,3-diol reflects its structural configuration: a three-carbon chain (propane) with hydroxyl groups (-OH) at positions 1 and 3 and two methyl groups (-CH) at position 2. This arrangement creates a symmetrical, sterically hindered molecule with the following structural formula:
The compound’s branching reduces molecular flexibility, enhancing its resistance to thermal degradation and chemical oxidation. Its systematic name distinguishes it from linear diols like 1,3-propanediol, while common synonyms include neopentyl glycol and 2,2-bis(hydroxymethyl)propane .
Synthesis and Industrial Production
Catalytic Hydrogenation of Formaldehyde Derivatives
The primary industrial synthesis of 2,2-dimethylpropane-1,3-diol involves a two-step process:
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Aldol Condensation: Formaldehyde reacts with isobutyraldehyde in the presence of a basic catalyst (e.g., sodium hydroxide) to form 2,2-dimethylolpropionaldehyde. This intermediate retains the branched structure critical for the final product .
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Catalytic Hydrogenation: The aldehyde group is reduced to a hydroxyl group using hydrogen gas and a catalyst such as Raney nickel or copper chromite. This step yields the diol with high purity and minimal byproducts .
Table 1: Key Reaction Conditions for Neopentyl Glycol Synthesis
| Parameter | Value/Range |
|---|---|
| Reaction Temperature | 80–120°C |
| Hydrogen Pressure | 10–30 bar |
| Catalyst Loading | 5–10 wt% (Ni-based) |
| Yield | 85–92% |
This method, patented by industrial chemists, emphasizes efficiency and scalability, making it the cornerstone of commercial production .
Alternative Synthetic Routes
Emerging approaches include enzymatic catalysis and green chemistry protocols, though these remain experimental. For instance, lipase-mediated esterification has been explored to reduce energy consumption, but yields are currently suboptimal compared to traditional methods .
| Derivative | Application |
|---|---|
| NPGDMA | UV-curable inks |
| Polyester Polyols | Flexible foams |
| Alkyd Resins | Marine coatings |
Pharmaceutical Intermediates
The diol’s hydroxyl groups facilitate its use in synthesizing prodrugs and dendritic polymers for drug delivery. Its metabolic inertness ensures minimal toxicity in biomedical applications .
Specialty Chemicals
In agrochemicals, it acts as a solvent for pesticides, while in dyes, it modifies solubility and chromatic properties. Recent patents highlight its role in ionic liquids for carbon capture .
Environmental Impact and Sustainability
The compound’s low vapor pressure reduces atmospheric release, but aquatic toxicity remains understudied. Biodegradation pathways are presumed similar to those of other diols, involving microbial oxidation to carboxylic acids. Manufacturers are exploring bio-based production routes using renewable feedstocks to enhance sustainability .
Future Research Directions
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Green Synthesis: Developing catalysts for lower-temperature hydrogenation to reduce energy use.
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Biomedical Engineering: Investigating biocompatible polymers for tissue engineering.
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Environmental Monitoring: Assessing long-term ecotoxicological effects in aquatic ecosystems.
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